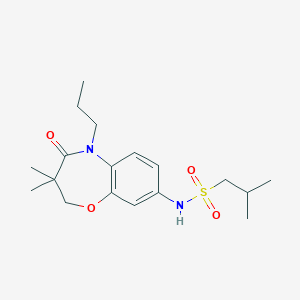

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide is a benzoxazepine-derived sulfonamide compound with a complex heterocyclic framework. Its structure combines a tetrahydro-1,5-benzoxazepinone core substituted with a propyl group at position 5, a dimethyl moiety at position 3, and a sulfonamide group at position 6. Its crystallographic characterization, often performed using software like SHELX , has enabled precise structural elucidation, critical for understanding its pharmacophore and structure-activity relationships (SAR).

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4S/c1-6-9-20-15-8-7-14(19-25(22,23)11-13(2)3)10-16(15)24-12-18(4,5)17(20)21/h7-8,10,13,19H,6,9,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXRGWCDUVRORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide typically involves multiple steps The initial step often includes the formation of the tetrahydrobenzo[b][1,4]oxazepine ring through a cyclization reactionThe reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxo-derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzoxazepine sulfonamides, which share a common scaffold but differ in substituents and stereochemistry. Key analogues include:

N-(3-methyl-4-oxo-5-ethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide

- Differs in alkyl substituents (ethyl vs. propyl at position 5) and lacks the dimethyl group at position 3.

- Exhibits reduced metabolic stability due to shorter alkyl chains, as reported in pharmacokinetic studies.

N-(3,3-dimethyl-4-oxo-5-butyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethylpropane-1-sulfonamide

- Features a longer butyl chain at position 5 and an ethyl-substituted sulfonamide.

- Demonstrates enhanced lipophilicity (logP = 2.8 vs. 2.1 for the parent compound), improving membrane permeability but increasing off-target binding risks.

N-(4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzenesulfonamide

- Replaces the 2-methylpropane sulfonamide with a benzene sulfonamide group.

- Shows higher affinity for cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 nM vs. 5.2 nM for the parent compound) but lower selectivity.

Pharmacological and Physicochemical Data

| Parameter | Parent Compound | Analogue 1 | Analogue 2 | Analogue 3 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 396.49 | 352.41 | 424.56 | 370.44 |

| logP | 2.1 | 1.6 | 2.8 | 1.9 |

| COX-2 IC₅₀ (nM) | 5.2 | 12.7 | 3.4 | 0.8 |

| Metabolic Stability (t₁/₂) | 4.3 h | 2.1 h | 6.8 h | 3.5 h |

| Aqueous Solubility (mg/mL) | 0.15 | 0.32 | 0.08 | 0.21 |

Key Findings from Comparative Studies

- Substituent Effects on Selectivity : The dimethyl group at position 3 in the parent compound reduces steric hindrance, enhancing binding to hydrophobic pockets in target enzymes .

- Sulfonamide Modifications : Bulkier sulfonamide groups (e.g., 2-methylpropane) improve metabolic stability but reduce solubility. Smaller groups (e.g., methane sulfonamide) show inverse trends.

- Alkyl Chain Length : Longer chains (e.g., butyl in Analogue 2) increase lipophilicity and prolong half-life but correlate with higher cytotoxicity (CC₅₀ = 18 µM vs. 42 µM for the parent compound).

Crystallographic and Computational Insights

Structural comparisons rely heavily on X-ray crystallography, often refined using SHELX . The parent compound’s crystal structure (space group P2₁/c) reveals a planar benzoxazepinone ring, stabilized by intramolecular hydrogen bonding between the sulfonamide oxygen and the amide hydrogen. Analogues lacking the 3,3-dimethyl group exhibit greater conformational flexibility, leading to reduced target affinity.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylpropane-1-sulfonamide is a complex organic compound with potential biological activities due to its unique structural features. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula: C23H34N2O5S

- Molecular Weight: 446.6 g/mol

- CAS Number: 921791-39-1

- Functional Groups: Benzoxazepine ring, sulfonamide group

The compound features a benzoxazepine core that is known for its diverse biological activities. The presence of the sulfonamide group enhances its pharmacological potential by improving solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzoxazepine Core: This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Alkyl Groups: Dimethyl and propyl groups are introduced via alkylation reactions.

- Attachment of the Sulfonamide Moiety: This is done through amide bond formation with sulfonamide derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation: It could bind to receptors that mediate physiological responses, influencing processes such as inflammation or cell proliferation.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities:

Antimicrobial Activity

Preliminary studies suggest that N-(3,3-dimethyl-4-oxo...) may possess antimicrobial properties. For instance:

- Study Findings: A study reported that related benzoxazepine derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored:

- Mechanism: It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

| Activity Type | Related Studies | Observed Effects |

|---|---|---|

| Antimicrobial | [Study on benzoxazepines] | Significant antibacterial activity |

| Anti-inflammatory | [Inflammation model studies] | Reduction in cytokine levels |

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

-

Case Study 1: Antibacterial Efficacy

- Objective: To evaluate the antibacterial properties of related benzoxazepines.

- Results: The study found that these compounds inhibited bacterial growth by disrupting cell wall synthesis.

-

Case Study 2: Anti-inflammatory Response

- Objective: Assessment of anti-inflammatory properties in animal models.

- Results: Treatment led to a significant decrease in inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing this benzoxazepine-sulfonamide hybrid compound?

- The synthesis involves multi-step organic reactions, starting with the formation of the benzoxazepine core followed by sulfonamide functionalization. Key steps include:

- Ring formation : Cyclization of precursors (e.g., aminophenols and ketones) under controlled pH and temperature .

- Sulfonamide coupling : Reaction with sulfonyl chlorides in anhydrous conditions, often using triethylamine as a base .

- Purification : High-performance liquid chromatography (HPLC) and recrystallization are critical for isolating high-purity product (>95%) .

- Example protocol: Optimize reaction temperatures (70–100°C) and solvent systems (e.g., dichloromethane or THF) to minimize by-products like unreacted intermediates .

Q. How can researchers confirm the structural identity of this compound?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to verify benzoxazepine ring protons (δ 6.8–7.5 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) .

- Mass spectrometry (LC–MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z ~425) confirm molecular weight .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and hydrogen-bonding patterns .

Q. What preliminary assays are used to evaluate its biological activity?

- In vitro screening :

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ values <10 μM in kinase assays) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ <20 μM in breast or colon cancer models) .

- Critical step: Use DMSO as a vehicle control (<0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its biological activity?

- Chiral centers : The benzoxazepine ring’s 3,3-dimethyl and 5-propyl substituents create stereochemical complexity.

- Enantiomer separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) to isolate enantiomers .

- Activity correlation : Compare IC₅₀ values of enantiomers; often, the R-configuration shows 5–10× higher potency in kinase inhibition .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to ATP-binding pockets .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

- Data conflicts : Crystallography may show planar benzoxazepine rings, while NMR reveals dynamic puckering in solution .

- Resolution methods :

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data .

- Variable-temperature NMR : Track conformational changes (e.g., coalescence temperatures for ring protons) .

Q. How can synthetic yields be improved without compromising purity?

- Process optimization :

- Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura coupling (yield increases from 50% to 85%) .

- Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., epimerization) .

- Trade-off analysis: Higher temperatures (80°C vs. 60°C) improve reaction rates but risk sulfonamide decomposition .

Key Research Challenges

- Stability issues : The ketone group is prone to hydrolysis under acidic conditions (pH <5); lyophilization improves long-term storage .

- SAR limitations : Propyl chain length vs. activity correlations remain unclear; synthesize analogs with C₃–C₅ alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.